REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([C:11](=O)[CH3:12])[CH:6]=[CH:7][C:8]=1[CH2:9][OH:10])[CH3:2].[CH:14]1([C:20]2[CH:28]=[CH:27][C:23]([CH2:24][O:25][NH2:26])=[CH:22][C:21]=2[C:29]([F:32])([F:31])[F:30])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.C(O)(=O)C>CO>[CH:14]1([C:20]2[CH:28]=[CH:27][C:23]([CH2:24][O:25][N:26]=[C:11]([C:5]3[CH:6]=[CH:7][C:8]([CH2:9][OH:10])=[C:3]([CH2:1][CH3:2])[CH:4]=3)[CH3:12])=[CH:22][C:21]=2[C:29]([F:30])([F:31])[F:32])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=CC1CO)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=C(C=C(CON)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography (30% EtOAc in hexane)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=C(C=C(CON=C(C)C2=CC(=C(C=C2)CO)CC)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |